molecular formula C29H36O15 B155688 Methylhesperidin CAS No. 11013-97-1

Methylhesperidin

Cat. No. B155688
CAS RN: 11013-97-1
M. Wt: 624.6 g/mol
InChI Key: GUMSHIGGVOJLBP-SLRPQMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylhesperidin (MHES) is a flavonoid derivative, specifically a mixture of methylated derivatives of hesperidin, a citrus flavonoid. It is commonly used as a food or pharmaceutical additive. MHES has been studied for its potential health benefits, particularly its role in inducing antioxidant enzyme expression and its protective effects against oxidative stress .

Synthesis Analysis

While the provided papers do not detail the synthesis of MHES, they do discuss the transformation of related compounds. For instance, the conversion of hesperidin into neohesperidin, which is a precursor for the production of a low-calorie sweetener, involves extraction, hydrolysis, and biotransformation steps . This process could potentially be adapted for the synthesis of MHES by altering the target compound in the biotransformation step.

Molecular Structure Analysis

MHES consists of various methylated forms of hesperidin. One study mentions that MHES includes compounds such as 3'-methyl-7-(rhamnosy-2-methyl glucosyl)-hesperetin and 3'-methyl-7-(2-methylrhamnosylglucosyl)-hesperetin . These structural variations may influence the compound's pharmacological activity and its interaction with biological systems.

Chemical Reactions Analysis

The voltammetric behavior of MHES has been investigated, revealing that it can produce three reduction waves in certain pH conditions. These waves represent different stages of electron and proton involvement in the reduction process, indicating that MHES undergoes redox reactions . Additionally, MHES has been shown to potentiate the coronary dilating and cardiac actions of adenosine or adenine nucleotides, suggesting interactions with other molecules in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of MHES are not directly discussed in the provided papers. However, its ability to induce antioxidant enzyme expression via the Nrf2-ARE pathway in keratinocytes suggests that it has specific chemical properties that allow it to interact with cellular components and influence gene expression . Moreover, its vasodilating action in dogs indicates that it has significant physiological effects, likely related to its chemical structure and properties .

Relevant Case Studies

Several studies have explored the effects of MHES on biological systems. For example, hydrolyzed MHES has been shown to promote the expression of cytoprotective genes and reduce UVB-induced reactive oxygen species in human epidermal keratinocytes . In dogs, MHES has been found to reduce vascular resistance and increase blood flow in coronary, renal, and cerebral arteries, demonstrating its potential for improving circulation . These case studies highlight the therapeutic potential of MHES in protecting against oxidative damage and improving blood flow.

Scientific Research Applications

1. Antioxidant and Cytoprotective Properties Methylhesperidin (MHES), a methylated derivative of hesperidin found in citrus fruits, shows promising antioxidant and cytoprotective properties. Hydrolyzed Methylhesperidin (h-MHES), when studied in human epidermal keratinocytes, promoted the nuclear translocation of Nrf2 and the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate cysteine ligase catalytic subunit (GCLC). It increased intracellular glutathione levels, reduced UVB-induced reactive oxygen species, and enhanced phosphorylation of p38 MAPK, suggesting its potential to suppress UVB-induced skin damage (Kuwano et al., 2015).

2. Analytical Chemistry and Quality Control Methylhesperidin and Vitamin C were efficiently quantified in compound trivitamin and linolic acid soft capsules using RP-HPLC. The established method proved to be rapid, simple, and accurate, providing a solid scientific basis for quality control in pharmaceutical applications (Zhu Xiao-hong, 2005).

3. Electrochemical Studies The voltammetric behaviors of Methylhesperidine (MH) have been extensively studied, showcasing its reduction properties at varying pH levels. This study provides insights into the redox potential of MH and its electrochemical applications (Jian-Bin Zheng et al., 2005).

4. Anti-inflammatory Properties Methylhesperetin-7-alkyl ether analogues were synthesized and studied for their anti-inflammatory activities. The study revealed that the anti-inflammatory properties of these compounds increased and then decreased with the elongation of the alkyl chain length, indicating a potential therapeutic application in managing inflammation (Baoshun Zhang et al., 2011).

5. Biosynthesis and Pharmacological Potential Neohesperidin, closely related to Methylhesperidin, has been recognized for its wide range of biological activities, indicating potential applications from food ingredients to therapeutics. The compound exhibits neuroprotective, anti-inflammatory, antidiabetic, antimicrobial, anticancer activities, and more, highlighting its significance in managing various diseases. However, further studies are required to confirm its safety, bioavailability, and toxicity profiles (Saima Akhter et al., 2022).

6. Controlled Delivery and Antioxidant Property A study focused on the controlled delivery of neohesperidin (NH), a compound similar to Methylhesperidin, using a biopolymer-conjugated nanoliposome, indicating its potential in enhancing bioavailability and therapeutic efficacy. The conjugated-nanoliposomes preserved significant antioxidant activity and provided enhanced cellular uptake, underscoring the potential of such delivery systems in therapeutic applications (M. R. I. Shishir et al., 2019).

Safety And Hazards

Methylhesperidin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSHIGGVOJLBP-SLRPQMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020841
Record name Methyl hesperidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hesperidin

CAS RN

11013-97-1
Record name Methyl hesperidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011013971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hesperidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL HESPERIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K324U7386B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylhesperidin
Reactant of Route 2
Reactant of Route 2
Methylhesperidin
Reactant of Route 3
Reactant of Route 3
Methylhesperidin
Reactant of Route 4
Reactant of Route 4
Methylhesperidin
Reactant of Route 5
Reactant of Route 5
Methylhesperidin
Reactant of Route 6
Reactant of Route 6
Methylhesperidin

Citations

For This Compound
107
Citations
T Kuwano, M Watanabe, D Kagawa… - Journal of agricultural …, 2015 - ACS Publications
Methylhesperidin (MHES) is a mixture of methylated derivatives of the citrus flavonoid hesperidin and is used as a food or pharmaceutical additive. Dietary MHES could be hydrolyzed …
Number of citations: 17 pubs.acs.org
Z SUO, J ZHENG, X ZHU - Chinese Journal of …, 2005 - ingentaconnect.com
… of methylhesperidin and … methylhesperidin and VC was 0.64-3.84 μg and 0.50-3.00 μg respectively.In the high,middle and low concentration,the average recoveries of methylhesperidin …
Number of citations: 1 www.ingentaconnect.com
KW Ruiz-Miyazawa, FA Pinho-Ribeiro… - Journal of agricultural …, 2018 - ACS Publications
Gout arthritis is a painful inflammatory disease induced by monosodium urate (MSU) crystals. We evaluate the therapeutic potential of the flavonoid hesperidin methylchalcone (HMC) in …
Number of citations: 39 pubs.acs.org
J Castillo, O Benavente, F Borrego… - Journal of Chromatography …, 1991 - Elsevier
… For example, six methylhesperidin derivatives with different degrees of methylation were .found by partition and adsorption chromatography [6]. This paper describes a high-…
Number of citations: 8 www.sciencedirect.com
AB Combs - 1964 - scholarlycommons.pacific.edu
This thesis constitutes a report on a series of studies undertaken on possible mechanisms of action of the bioflavonoid, hesperidin methyl chalcone (HMC), in causing smooth muscle to …
Number of citations: 2 scholarlycommons.pacific.edu
K KIKUCHI, M HIRATA, Y IMAI… - The Japanese Journal of …, 1966 - jstage.jst.go.jp
TABLE 1. The effect of methylhesperidin (MH) on the response to intra-auricular injections of adenosine (20 or 25 Itg-0.004 or 0.005 ml of 5 mg/ml in 0.9% NaCl-was flushed at a regular …
Number of citations: 2 www.jstage.jst.go.jp
MG Feng - Acta Pharmacol Sin, 1988 - cir.nii.ac.jp
Effects of methylhesperidin on coronary, renal and cerebral circulation in dogs | CiNii Research … Effects of methylhesperidin on coronary, renal and cerebral circulation in dogs …
Number of citations: 29 cir.nii.ac.jp
QM Chen, GH Feng - Zhongguo yao li xue bao= Acta …, 1987 - pubmed.ncbi.nlm.nih.gov
[Vasodilating action of methylhesperidin] [Vasodilating action of methylhesperidin] …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
SR Mada, MR Metukuri, L Burugula… - … Journal Devoted to …, 2009 - Wiley Online Library
In the present study the antiinflammatory and antinociceptive activities of a few selected flavonoids were investigated. Procumbentin, gossypin, chrysin and methylhespiridin were …
Number of citations: 37 onlinelibrary.wiley.com
BS Zhang, XL Ye, Z Chen, B Yao, P Tan… - Yao xue xue bao= Acta …, 2011 - europepmc.org
… (10), were synthesized with the lead compound of methylhesperidin (1). Their structures were … Compared with the lead compound of methylhesperidin, the anti-inflammatory activities of …
Number of citations: 1 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.